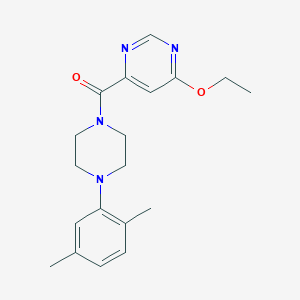

(4-(2,5-Dimethylphenyl)piperazin-1-yl)(6-ethoxypyrimidin-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

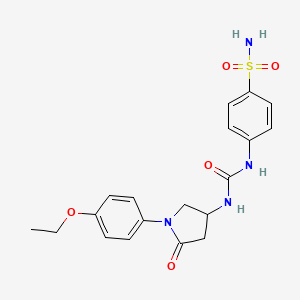

(4-(2,5-Dimethylphenyl)piperazin-1-yl)(6-ethoxypyrimidin-4-yl)methanone, also known as EPM-01, is a novel compound that has gained significant attention in recent years due to its potential applications in the field of scientific research. EPM-01 is a small molecule that has been synthesized using a unique method and has shown promising results in various studies.

Scientific Research Applications

Molecular Interaction Studies

Research on molecular interactions has provided insights into the binding and activity mechanisms of related compounds. For instance, a study focused on the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, utilizing AM1 molecular orbital method for conformational analysis. This research contributes to understanding how structurally similar compounds may interact with biological targets (Shim et al., 2002).

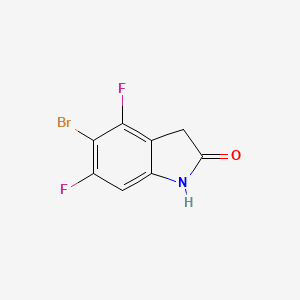

Synthesis and Antimicrobial Activity

Another area of application involves the synthesis and evaluation of antimicrobial activities. A study described the synthesis of new pyridine derivatives and their in vitro antimicrobial activity, showcasing the potential of these compounds in combating bacterial and fungal infections (Patel et al., 2011).

Anti-Inflammatory and Analgesic Agents

Compounds with structures related to the queried chemical have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Novel compounds derived from visnaginone and khellinone demonstrated significant inhibitory activity on COX-2 selectivity, along with notable analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Broad-Spectrum Anti-Cancer Activity

Research into O-Arylated Diazeniumdiolates has revealed broad-spectrum anti-cancer activity across various rodent cancer models, including prostate cancer and leukemia. These compounds are activated by glutathione-S-transferase-induced release of cytotoxic nitric oxide, with ongoing work focused on improving formulations for clinical applications (Keefer, 2010).

Synthesis Techniques and Characterization

Advances in synthesis techniques have facilitated the creation of novel compounds with potential therapeutic applications. For example, the synthesis of 3,6-diethoxycarbonyl-3,6-epidithia-1,4-dimethyl-2,5-piperazinedione and related compounds has been explored, contributing to the understanding of compound formation and potential medicinal applications (Hino & Satô, 1974).

Mechanism of Action

Target of Action

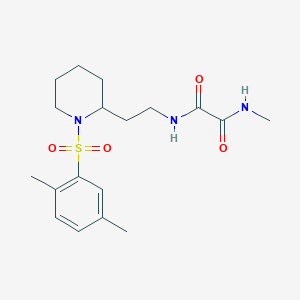

Compounds with a piperazine moiety, such as (4-(2,5-Dimethylphenyl)piperazin-1-yl)(6-ethoxypyrimidin-4-yl)methanone, often target G protein-coupled receptors . For instance, some piperazine derivatives have been found to inhibit acetylcholinesterase , a key enzyme involved in neurotransmission.

Mode of Action

Piperazine derivatives can interact with their targets by binding to the active site of the enzyme or receptor, thereby modulating its activity

Biochemical Pathways

If it acts as an acetylcholinesterase inhibitor, it could increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Pharmacokinetics

Piperazine derivatives often exhibit good absorption and distribution profiles .

Result of Action

If it acts as an acetylcholinesterase inhibitor, it could enhance cholinergic neurotransmission, potentially improving cognitive function .

properties

IUPAC Name |

[4-(2,5-dimethylphenyl)piperazin-1-yl]-(6-ethoxypyrimidin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-4-25-18-12-16(20-13-21-18)19(24)23-9-7-22(8-10-23)17-11-14(2)5-6-15(17)3/h5-6,11-13H,4,7-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPJWBABDQZBFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)N2CCN(CC2)C3=C(C=CC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(pyridin-3-yl)methanone](/img/structure/B2592549.png)

![N-(4-fluorophenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2592552.png)

![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one](/img/structure/B2592553.png)

![7-ethyl-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2592557.png)

![3-amino-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2592558.png)

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2592560.png)

![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2592568.png)

![4-[3-(trifluoromethyl)phenyl]sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2592571.png)